molecular formula C11H17N3OS B4181178 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide

5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide

Cat. No. B4181178
M. Wt: 239.34 g/mol
InChI Key: QWWYSVSWZKUCSF-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide, also known as MTPTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in various experimental models. In cancer research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been found to inhibit tumor growth, induce apoptosis, and decrease angiogenesis. In diabetes research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce oxidative stress. In inflammation research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been demonstrated to reduce inflammation, oxidative stress, and tissue damage.

Advantages and Limitations for Lab Experiments

5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide. One potential direction is to investigate the therapeutic potential of 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop new 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact molecular mechanisms underlying the therapeutic effects of 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide.

Scientific Research Applications

5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been demonstrated to reduce inflammation and oxidative stress.

properties

IUPAC Name

5-methyl-N-(4-methylpiperazin-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-9-7-10(8-16-9)11(15)12-14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWYSVSWZKUCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-methylpiperazin-1-yl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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